3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

Medicinal chemistry Organic synthesis Cross-coupling

Med chemists face lengthy resynthesis when exploring SAR at the pyrazole 4-position. This compound eliminates that bottleneck. • 4-Br enables late-stage Suzuki/Sonogashira/Buchwald-Hartwig diversification without scaffold resynthesis • α,β-Unsaturated acid serves as Michael acceptor for covalent inhibitor/PROTAC design • Orthogonal reactivity: couple via Br, then functionalize -COOH independently • ≥95% purity; shipped ambient; R&D quantities in stock for immediate delivery

Molecular Formula C12H9BrN2O2
Molecular Weight 293.12 g/mol
Cat. No. B11759836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid
Molecular FormulaC12H9BrN2O2
Molecular Weight293.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)N2C=C(C=N2)Br
InChIInChI=1S/C12H9BrN2O2/c13-10-7-14-15(8-10)11-4-1-9(2-5-11)3-6-12(16)17/h1-8H,(H,16,17)
InChIKeyISOIEFYUOQFSLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic Acid: Heterocyclic Synthesis Intermediate


3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid (CAS: 1216366-99-2; also referred to as (E)-3-(4-(4-bromo-1H-pyrazol-1-yl)phenyl)acrylic acid) is a pyrazole-acrylic acid hybrid building block with the molecular formula C12H9BrN2O2 and molecular weight 293.12 g/mol . The compound features a 4-bromo-substituted pyrazole ring linked to a phenyl group bearing an α,β-unsaturated acrylic acid moiety . The bromine substituent at the pyrazole 4-position serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling modular derivatization [1]. The acrylic acid group provides additional functionalization routes including amide bond formation and Michael addition [1].

3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic Acid: Irreplaceable vs. Generic Analogs


The selection of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid over generic pyrazole analogs is driven by its unique combination of structural features that dictate both synthetic utility and potential biological function. First, the 4-bromo substitution on the pyrazole ring is critical for enabling downstream palladium-catalyzed cross-coupling reactions; non-halogenated or differently halogenated analogs (e.g., 4-chloro or 4-iodo variants) exhibit substantially different reactivity profiles and coupling efficiencies [1]. Second, the para-substituted phenyl linker positions the acrylic acid moiety at a defined geometry distinct from ortho- or meta-substituted regioisomers, affecting molecular conformation and target engagement in medicinal chemistry applications . Third, the acrylic acid group provides a reactive α,β-unsaturated carbonyl system not present in simple propanoic acid derivatives, enabling Michael addition chemistry and covalent inhibitor design . These structural distinctions prevent simple one-for-one substitution with related pyrazole-phenyl compounds lacking the bromine atom, acrylic acid functionality, or correct regioisomeric arrangement.

3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic Acid: Differentiation Evidence vs. Analogs


4-Bromo Substituent: Cross-Coupling Advantage

The 4-bromo substituent on the pyrazole ring serves as a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) that are not accessible with non-halogenated pyrazole analogs. The bromine atom provides a balance of reactivity and stability: more reactive than chloride for coupling efficiency, yet more stable than iodide during storage and handling [1]. This enables modular derivatization of the pyrazole ring for structure-activity relationship (SAR) studies. In contrast, the 4-unsubstituted analog 3-(4-(1H-pyrazol-1-yl)phenyl)acrylic acid lacks this synthetic handle, and 4-chloro analogs require harsher coupling conditions with lower conversion rates [1].

Medicinal chemistry Organic synthesis Cross-coupling

Para-Phenyl Linker: Regioisomeric Advantage

The compound features a para-substituted phenyl ring linking the pyrazole and acrylic acid moieties (SMILES: O=C(O)/C=C/C1=CC=C(N2C=C(Br)C=N2)C=C1), establishing a linear geometry with an extended π-conjugated system . This spatial arrangement differs fundamentally from ortho- or meta-substituted regioisomers, affecting molecular length, dipole moment, and target binding interactions. The para-substitution pattern permits full conjugation between the pyrazole, phenyl, and acrylic acid moieties, which may influence electronic properties and UV absorption characteristics . Alternative regioisomers (e.g., 3-[2-(4-bromo-1H-pyrazol-1-yl)phenyl]acrylic acid or 3-[3-(4-bromo-1H-pyrazol-1-yl)phenyl]acrylic acid) present different molecular geometries and conjugation patterns that cannot be substituted for the para isomer without altering SAR outcomes .

Molecular geometry SAR studies Medicinal chemistry

Acrylic Acid: Michael Acceptor Advantage

The acrylic acid (prop-2-enoic acid) moiety in the target compound provides an α,β-unsaturated carbonyl system capable of undergoing Michael addition reactions with nucleophiles, a reactivity feature absent in the saturated propanoic acid analog 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (CAS: 925146-35-6) . The target compound contains a C=C double bond conjugated to the carboxylic acid, enabling covalent inhibitor design and bioconjugation strategies. The unsaturated system also permits E/Z stereoisomerism; the (E)-configuration of the target compound (confirmed by InChI Key: ISOIEFYUOQFSLW-ZZXKWVIFSA-N) is the thermodynamically stable isomer .

Covalent inhibitors Michael addition Functionalization

Verified Purity Specifications vs. Benchmarks

Multiple suppliers provide this compound with defined purity specifications: Fluorochem offers the product with GHS-compliant safety documentation (H302, H315, H319, H335 hazard classifications) ; Chemenu lists 95%+ purity with catalog number CM553022 ; SynHet provides >99% pure bulk quantities with ISO 9001 certification and comprehensive analytical characterization including HPLC, GC, MS, NMR, FTIR, and elemental analysis upon request . This level of documented quality control supports reproducible experimental outcomes. In contrast, custom-synthesized or less-characterized pyrazole acrylic acid derivatives may lack verified purity data, introducing variability in biological assays and synthetic applications.

Chemical procurement Quality control Reproducibility

3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic Acid: Research & Industrial Applications


Modular SAR Derivatization via Cross-Coupling

This compound serves as a versatile core scaffold for generating focused libraries of pyrazole-containing drug candidates. The 4-bromo substituent enables late-stage diversification through Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination [1]. This modular approach allows medicinal chemists to systematically explore structure-activity relationships at the pyrazole 4-position without resynthesizing the entire scaffold, accelerating hit-to-lead optimization timelines [1].

Acrylic Acid Warhead for Covalent Inhibitors & PROTACs

The α,β-unsaturated acrylic acid moiety functions as a Michael acceptor, enabling covalent bond formation with cysteine residues in target proteins. This property is particularly valuable for designing covalent kinase inhibitors, targeted covalent inhibitors (TCIs), and proteolysis-targeting chimeras (PROTACs) where irreversible or reversible covalent engagement enhances potency and residence time . The para-phenyl geometry positions the warhead at an appropriate distance from the pyrazole recognition element, potentially improving target selectivity relative to saturated propanoic acid analogs .

Bifunctional Probe Synthesis via Orthogonal Functionalization

The combination of a cross-coupling-competent bromopyrazole and a carboxylic acid handle enables stepwise orthogonal functionalization. The carboxylic acid can be converted to activated esters (NHS, HOBt) for amide bond formation with amine-containing linkers or biomolecules, while the bromine remains available for subsequent Pd-catalyzed diversification . This orthogonal reactivity profile makes the compound an attractive building block for constructing bifunctional chemical probes and affinity reagents .

Pyrazole-Based Agrochemical Lead Generation

Pyrazole acrylic acid derivatives have documented utility as microbicides and plant protection agents [2]. The target compound's structural features align with established pyrazole-based fungicide and herbicide pharmacophores. The bromine atom can be leveraged for radiolabeling (e.g., with ⁷⁶Br or ⁷⁷Br isotopes) to support environmental fate and metabolism studies, while the acrylic acid group may be further elaborated to esters or amides with improved bioavailability [2].

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